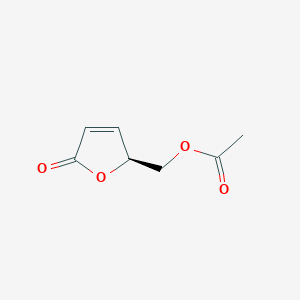

(5S)-5-(Acetyloxymethyl)-5H-furan-2-one

Description

(5S)-5-(Acetyloxymethyl)-5H-furan-2-one is a chiral γ-lactone derivative characterized by a furan-2-one core substituted with an acetyloxymethyl group at the 5-position. Its stereochemistry (5S) is critical for its biological and chemical properties. Key spectral data, such as NMR (¹H and ¹³C), confirm its structure through correlations between the acetyloxy group (-OAc) and the furanone ring .

Propriétés

IUPAC Name |

[(2S)-5-oxo-2H-furan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4/c1-5(8)10-4-6-2-3-7(9)11-6/h2-3,6H,4H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXDHMDVSGRBHQX-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C=CC(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1C=CC(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447566 | |

| Record name | (5S)-5-(Acetyloxymethyl)-5H-furan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85846-83-9 | |

| Record name | (5S)-5-(Acetyloxymethyl)-5H-furan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-(Acetyloxymethyl)-5H-furan-2-one typically involves the following steps:

Starting Material: The synthesis begins with a suitable furan derivative.

Acetylation: The furan derivative undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine.

Oxidation: The acetylated product is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the acetyloxymethyl group.

Industrial Production Methods

In industrial settings, the production of (5S)-5-(Acetyloxymethyl)-5H-furan-2-one may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions

(5S)-5-(Acetyloxymethyl)-5H-furan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The acetyloxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Applications De Recherche Scientifique

(5S)-5-(Acetyloxymethyl)-5H-furan-2-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.

Mécanisme D'action

The mechanism by which (5S)-5-(Acetyloxymethyl)-5H-furan-2-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. In cancer research, it may interfere with cell proliferation pathways.

Comparaison Avec Des Composés Similaires

Substituent Effects on Reactivity and Stability

The substituent at the 5-position significantly influences the compound’s reactivity and stability. Below is a comparison with analogs:

Key Insight : The acetyloxymethyl group offers a balance between lipophilicity and hydrolytic stability compared to polar (hydroxymethyl) or reactive (bromo) analogs.

Spectroscopic and Physical Properties

- NMR Data: (5S)-5-(Acetyloxymethyl)-5H-furan-2-one: Key signals include δ ~2.1 ppm (CH₃ of OAc) and δ ~4.5–5.0 ppm (CH₂OAc and lactone protons) . 5-Hydroxymethyl-2(5H)-furanone: Similar lactone ring signals but lacks acetyl group peaks; δ ~1.8–2.0 ppm (OH) absent in the acetylated form .

- Melting Points/Boiling Points :

- Acetyloxymethyl derivatives are generally liquids at room temperature, while brominated or aromatic-substituted analogs (e.g., 3-(4-bromobenzyl)-5H-furan-2-ones) are crystalline solids .

Q & A

Q. What are the optimal synthetic routes for (5S)-5-(Acetyloxymethyl)-5H-furan-2-one?

The synthesis typically involves stereoselective functionalization of the furanone core. For example, (5S)-configured derivatives can be synthesized via nucleophilic substitution or esterification under controlled conditions. A common approach involves protecting the hydroxyl group of a precursor like 5-hydroxyfuran-2-one with acetyl chloride in anhydrous solvents (e.g., CCl₄) under ice-cooling, followed by purification via column chromatography . Key steps include:

- Use of catalysts like DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.

- Solvent selection (e.g., dry pyridine or THF) to minimize side reactions.

- Stereochemical control via chiral auxiliaries or enantioselective catalysts.

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Acylation with acetyl chloride | 78.3 | Ice-cooling, dry pyridine | |

| Halolactonization of allenoic acids | 35.5 | NaOH hydrolysis, THF |

Q. How is the stereochemical configuration of (5S)-5-(Acetyloxymethyl)-5H-furan-2-one confirmed?

X-ray crystallography is the gold standard for unambiguous stereochemical assignment. For instance, the (5S) configuration in similar compounds was confirmed by comparing experimental and calculated dihedral angles in crystal structures . Complementary methods include:

- NMR spectroscopy : H-H coupling constants and NOE correlations to assess spatial proximity of substituents.

- Optical rotation : Comparison with known enantiomers to verify chirality .

Advanced Research Questions

Q. How does stereochemistry at the 5-position influence biological activity in furanone derivatives?

Q. What methodologies resolve contradictions in reactivity data for substituted furanones?

Discrepancies in reaction yields or selectivity often arise from subtle differences in experimental conditions. A systematic approach includes:

- Kinetic studies : Monitoring reaction progress via HPLC or in-situ IR to identify intermediate species .

- Computational modeling : DFT calculations to map energy barriers for competing pathways (e.g., acyl migration vs. ring-opening) .

- Cross-validation : Reproducing results under standardized conditions (e.g., solvent purity, temperature control) .

Q. How can computational methods predict the reactivity of (5S)-5-(Acetyloxymethyl)-5H-furan-2-one derivatives?

Molecular dynamics (MD) simulations and QSAR (Quantitative Structure-Activity Relationship) models are effective for:

- Reactivity prediction : Identifying electrophilic sites prone to nucleophilic attack (e.g., the acetyloxymethyl group) .

- Conformational analysis : Privileged conformations in solution (e.g., chair vs. boat forms) that influence reaction outcomes .

- Docking studies : Simulating interactions with biological targets (e.g., bacterial efflux pumps) to prioritize synthetic targets .

Methodological Considerations

- Stereochemical purity : Use chiral HPLC or enzymatic resolution to isolate enantiomers .

- Biological assays : Standardize MIC (Minimum Inhibitory Concentration) protocols against Gram-negative/-positive bacteria to ensure reproducibility .

- Data interpretation : Apply multivariate analysis to decouple steric, electronic, and solvent effects in reaction mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.